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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pentanedioic acid

Cat. No.: B1319485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(4-
nitrophenyl)pentanedioic acid, a compound of interest in various research and development

applications. Due to the limited availability of direct experimental data for this specific molecule,

this document combines reported data for structurally related compounds with established

principles of spectroscopic analysis to present a comprehensive predictive profile. This guide

covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS), offering insights into the structural characterization of this molecule.

Chemical Structure and Properties
Chemical Name: 3-(4-nitrophenyl)pentanedioic acid

Synonyms: 3-(4-nitrophenyl)glutaric acid

CAS Number: 92289-14-0

Molecular Formula: C₁₁H₁₁NO₆

Molecular Weight: 253.21 g/mol

Predicted ¹H NMR Spectral Data
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The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the

aromatic and aliphatic protons of the molecule. The electron-withdrawing nature of the nitro

group and the carboxylic acid groups will significantly influence the chemical shifts.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2', H-6' (Aromatic) ~ 8.2 Doublet 2H

H-3', H-5' (Aromatic) ~ 7.5 Doublet 2H

H-3 (Aliphatic) ~ 3.5 - 3.8 Multiplet 1H

H-2, H-4 (Aliphatic) ~ 2.7 - 2.9 Multiplet 4H

-COOH > 10 Broad Singlet 2H

¹³C NMR Spectral Data
While a complete experimental ¹³C NMR spectrum for 3-(4-nitrophenyl)pentanedioic acid is

not readily available, data for the closely related 3-(4-nitrophenyl)glutaric anhydride provides

valuable insight into the expected chemical shifts for the carbon skeleton. The deshielding

effect of the nitro group and the carbonyl carbons of the carboxylic acids are key features.

Reported ¹³C NMR Data for 3-(4-nitrophenyl)glutaric anhydride in ACETONE-D6:

Carbon Atom Chemical Shift (δ, ppm)

C-1' (Aromatic, C-NO₂) ~148

C-4' (Aromatic, C-alkyl) ~147

C-3', C-5' (Aromatic) ~130

C-2', C-6' (Aromatic) ~124

C=O (Anhydride) ~170

C-3 (Aliphatic) ~38

C-2, C-4 (Aliphatic) ~35
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Note: The chemical shifts for the dicarboxylic acid will differ slightly from the anhydride,

particularly for the carbonyl carbons and the adjacent aliphatic carbons.

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 3-(4-nitrophenyl)pentanedioic acid is expected to show characteristic

absorption bands for the carboxylic acid and nitro functional groups.

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretching 3300 - 2500 Broad, Strong

C-H (Aromatic) Stretching 3100 - 3000 Medium

C-H (Aliphatic) Stretching 3000 - 2850 Medium

C=O (Carboxylic Acid) Stretching 1725 - 1700 Strong

C=C (Aromatic) Stretching 1600 - 1475 Medium

N-O (Nitro,

Asymmetric)
Stretching 1550 - 1475 Strong

N-O (Nitro,

Symmetric)
Stretching 1360 - 1290 Strong

C-O (Carboxylic Acid) Stretching 1320 - 1210 Medium

O-H (Carboxylic Acid) Bending
1440 - 1395 and 950 -

910
Medium, Broad

The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1][2][3] The two

strong N-O stretching bands are characteristic of the nitro group.[4][5]

Predicted Mass Spectrometry (MS) Data
Electron ionization (EI) mass spectrometry of 3-(4-nitrophenyl)pentanedioic acid is expected

to produce a molecular ion peak, followed by characteristic fragmentation patterns.
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m/z Ion Fragmentation Pathway

253 [M]⁺ Molecular Ion

236 [M - OH]⁺ Loss of a hydroxyl radical

208 [M - COOH]⁺ Loss of a carboxyl group

180 [M - 2COOH]⁺ Loss of both carboxyl groups

164 [M - 2COOH - H₂O]⁺ Subsequent loss of water

122 [C₆H₄NO₂]⁺

Cleavage of the bond between

the phenyl ring and the

pentanedioic acid chain

76 [C₆H₄]⁺
Loss of the nitro group from

the nitrophenyl cation

The fragmentation of dicarboxylic acids often involves the loss of water and successive losses

of the carboxyl groups.[6][7] Nitroaromatic compounds typically show fragmentation through

the loss of NO₂ and NO.[8][9]

Experimental Protocols
The following are general protocols for obtaining the spectral data described above. Instrument

parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-nitrophenyl)pentanedioic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

¹H NMR Acquisition:

Use a spectrometer operating at a frequency of 300 MHz or higher.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.
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Integrate the signals and determine the chemical shifts relative to a reference standard

(e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum, typically using a proton-decoupled pulse

sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Data Acquisition:

Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.
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Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and

the expected fragment ions.

Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3-(4-nitrophenyl)pentanedioic acid.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 3-(4-nitrophenyl)pentanedioic acid

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Elucidation

Final Report

Confirmation
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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